- Generation and Diels-Alder trapping of 4,5-bis(bromomethylene)-4,5-dihydrothiazoleEuropean Journal of Organic Chemistry, 1998, (9), 2047-2050,
Cas no 90347-90-3 (1-(1,3-benzothiazol-5-yl)ethan-1-one)

1-(1,3-benzothiazol-5-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(Benzo[d]thiazol-5-yl)ethanone
- 1-(1,3-benzothiazol-5-yl)ethanone
- 1-(5-Benzothiazolyl)ethanone
- 5-Benzothiazolyl methyl Ketone
- ETHANONE, 1-(5-BENZOTHIAZOLYL)-
- Ethanone, 1-(5-benzothiazolyl)- (9CI)
- 1-(benzo[d]thiazol-5-yl)ethan-1-one
- 1-(5-BENZOTHIAZOLYL)-ETHANONE
- 5-Acetylbenzothiazole
- Ethanone,1-(5-benzothiazolyl)-
- 5034AC
- FCH1136485
- 1-(1,3-benzothiazol-5-yl)ethan-1-one
- AX8237107
- 347B903
- 1-(5-Benzothiazolyl)ethanone (ACI)
- Ketone, 5-benzothiazolyl methyl (7CI)
- AS-49963
- O10315
- SCHEMBL8861663
- MFCD12408382
- AKOS016007013
- DA-17091
- DTXSID50441681
- CS-0005567
- 90347-90-3
-
- MDL: MFCD12408382
- インチ: 1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3
- InChIKey: FCKINXPLWQMSSB-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=C2C(SC=N2)=CC=1
計算された属性
- せいみつぶんしりょう: 177.02500
- どういたいしつりょう: 177.02483502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.286
- ふってん: 310.5°C at 760 mmHg
- フラッシュポイント: 141.616 °C
- PSA: 58.20000
- LogP: 2.49890
1-(1,3-benzothiazol-5-yl)ethan-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
1-(1,3-benzothiazol-5-yl)ethan-1-one 税関データ
- 税関コード:2934200090
- 税関データ:
中国税関コード:
2934200090概要:
293420090.ベンゾチアゾール環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293420090.構造中にベンゾチアゾール環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(1,3-benzothiazol-5-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D248383-1g |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 95% | 1g |
$785 | 2024-08-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80600-100mg |
1-(Benzo[d]thiazol-5-yl)ethan-1-one |
90347-90-3 | 95% | 100mg |
¥58.0 | 2023-09-07 | |
eNovation Chemicals LLC | D957439-5g |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 97% | 5g |
$180 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B893891-5g |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | ≥95% | 5g |
3,372.30 | 2021-05-17 | |
Apollo Scientific | OR55232-1g |
1-(5-Benzothiazolyl)ethanone |
90347-90-3 | 98% | 1g |
£55.00 | 2025-02-20 | |
abcr | AB484811-250 mg |
1-(Benzo[d]thiazol-5-yl)ethanone; . |
90347-90-3 | 250MG |
€109.60 | 2022-07-29 | ||
TRC | B410633-5mg |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 5mg |
$ 65.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D248383-2g |
1-(Benzo[d]thiazol-5-yl)ethanone |
90347-90-3 | 95% | 2g |
$1285 | 2024-08-03 | |
Chemenu | CM129953-10g |
1-(benzo[d]thiazol-5-yl)ethan-1-one |
90347-90-3 | 95% | 10g |
$935 | 2021-08-05 | |
Chemenu | CM129953-25g |
1-(benzo[d]thiazol-5-yl)ethan-1-one |
90347-90-3 | 95% | 25g |
$1683 | 2021-08-05 |
1-(1,3-benzothiazol-5-yl)ethan-1-one 合成方法
ごうせいかいろ 1
1-(1,3-benzothiazol-5-yl)ethan-1-one Raw materials
1-(1,3-benzothiazol-5-yl)ethan-1-one Preparation Products
1-(1,3-benzothiazol-5-yl)ethan-1-one 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
1-(1,3-benzothiazol-5-yl)ethan-1-oneに関する追加情報
Recent Advances in the Study of 1-(1,3-benzothiazol-5-yl)ethan-1-one (CAS: 90347-90-3) in Chemical Biology and Pharmaceutical Research
1-(1,3-benzothiazol-5-yl)ethan-1-one (CAS: 90347-90-3) is a benzothiazole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzothiazole core and acetyl functional group, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in various disease models.
One of the key areas of research involving 1-(1,3-benzothiazol-5-yl)ethan-1-one is its role as a scaffold for the development of novel antimicrobial agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways. These findings highlight the potential of 1-(1,3-benzothiazol-5-yl)ethan-1-one as a lead compound for the development of next-generation antibiotics.
In the field of oncology, 1-(1,3-benzothiazol-5-yl)ethan-1-one has shown promise as an anticancer agent. A recent study in *Bioorganic & Medicinal Chemistry Letters* reported that this compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase-3 and the inhibition of the PI3K/AKT signaling pathway. These results suggest that 1-(1,3-benzothiazol-5-yl)ethan-1-one could serve as a valuable template for the design of targeted cancer therapies.
The synthetic accessibility of 1-(1,3-benzothiazol-5-yl)ethan-1-one has also been a focus of recent research. A 2022 publication in *Tetrahedron Letters* described an efficient and scalable synthesis route for this compound, utilizing a palladium-catalyzed cross-coupling reaction. This method offers advantages such as high yield, mild reaction conditions, and compatibility with a wide range of functional groups, making it suitable for industrial-scale production. The availability of such synthetic protocols is critical for advancing the compound's applications in drug discovery and development.
Despite these promising findings, challenges remain in the clinical translation of 1-(1,3-benzothiazol-5-yl)ethan-1-one. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed in future studies. However, the compound's versatility and demonstrated biological activities make it a compelling candidate for further investigation. Ongoing research is expected to uncover new applications and optimize its therapeutic potential, solidifying its role in the chemical biology and pharmaceutical landscape.
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